(2,6-Difluorophenyl)methanesulfonamide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,6-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCMBLABGQFAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CS(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)methanesulfonamide typically involves the reaction of 2,6-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)methanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted phenylmethanesulfonamides, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(2,6-Difluorophenyl)methanesulfonamide serves as a crucial building block in the synthesis of complex organic molecules. It is frequently utilized in the preparation of other sulfonamide derivatives and pharmaceuticals, enhancing its value in chemical research and development.
Synthetic Routes
The synthesis typically involves the reaction of 2,6-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is often conducted in organic solvents like dichloromethane under controlled conditions to optimize yield and purity.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting enzymes critical for bacterial growth, making it a potential candidate for developing new antibiotics.
Anticancer Potential
The compound has been explored for its anticancer properties, particularly its ability to inhibit glycolysis in cancer cells. A case study demonstrated that analogs of this compound showed lower IC50 values in glioblastoma multiforme (GBM) cells compared to traditional treatments like 2-deoxy-D-glucose (2-DG).
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Inhibits glycolysis in cancer cells | |
| Enzyme Inhibition | Binds to dihydropteroate synthase |
Pharmaceutical Applications
Drug Development
The compound is being investigated as a pharmaceutical intermediate, particularly for anti-inflammatory treatments. Its unique structure allows it to interact with specific molecular targets involved in inflammatory pathways, potentially leading to new therapeutic agents.
Mechanism of Action
The sulfonamide group can mimic natural substrates, inhibiting enzyme activity and disrupting essential biochemical processes. This mechanism is critical for its therapeutic applications and guides further drug development efforts.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Continuous flow synthesis methods are often employed to enhance efficiency and scalability during production.
Case Study 1: Anticancer Activity
A study explored the effects of this compound on glioblastoma cells. The results indicated significant inhibition of cell proliferation through glycolytic pathway disruption, showcasing its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound effectively inhibited various bacterial strains, supporting its application as a novel antimicrobial agent. The study highlighted its mechanism involving enzyme inhibition critical for bacterial survival.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Halogen-Substituted Phenylmethanesulfonamides
The substitution pattern of halogens on the phenyl ring significantly impacts physicochemical properties and applications. Key analogs include:
Key Findings :
- Electron-withdrawing effects : Fluorine substituents enhance electrophilicity compared to chlorine, influencing reactivity in substitution reactions .
- Synthetic utility : The 2,6-difluoro configuration is preferred in pharmaceutical intermediates due to its compatibility with asymmetric synthesis routes .
Derivatives with Functional Group Modifications
Functionalized derivatives expand the compound’s applicability in drug discovery:
Key Findings :
- Synthetic efficiency : The acetyl derivative (CAS 956901-21-6) is produced in high yield (~90%) via a metal-free, nitrile-solvent-based method, reducing impurity formation .
- Chiral specificity: The aminoethyl derivative (CAS 1202743-51-8) is synthesized using titanium ethoxide and borohydride, achieving high optical purity (>99% enantiomeric excess) for drug candidates .
Biological Activity
(2,6-Difluorophenyl)methanesulfonamide is an organic compound characterized by a methanesulfonamide group attached to a 2,6-difluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 204.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The sulfonamide group can mimic natural substrates, thus inhibiting enzyme activity and disrupting essential biochemical processes. This mechanism is crucial for its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Sulfonamides are known for their antibacterial effects, and the introduction of fluorine atoms enhances their potency by improving binding affinity to bacterial enzymes.
- Activity Spectrum : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Mechanism : It likely inhibits bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Anticancer Properties
Studies have explored the anticancer potential of this compound, particularly in targeting glycolytic pathways in cancer cells.
- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit hexokinase activity, thereby reducing glycolytic flux in cancer cells.
- Case Study Example : A recent study demonstrated that analogs of this compound showed lower IC50 values in glioblastoma multiforme (GBM) cells compared to traditional treatments like 2-deoxy-d-glucose (2-DG) .
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity in GBM :
- A study evaluated the effects of this compound on GBM cells. Results indicated that the compound effectively reduced cell viability by targeting metabolic pathways associated with tumor growth.
-
Antimicrobial Efficacy :
- Another case study focused on the antibacterial properties of this compound against various strains. The findings suggested a significant reduction in bacterial growth rates compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
